![molecular formula C33H31Cl2N5O3 B1663545 [4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride CAS No. 1018069-81-2](/img/structure/B1663545.png)
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride
Descripción general
Descripción
El Clorhidrato de TG 100801 es un profármaco que genera TG 100572 mediante la desesterificación. TG 100572 es un inhibidor de quinasas multidiana que inhibe las quinasas de tirosina receptoras y las quinasas Src. El Clorhidrato de TG 100801 se desarrolla principalmente para el tratamiento de la degeneración macular asociada a la edad y otras enfermedades del fondo del ojo, incluida la edema macular diabético y la retinopatía diabética proliferativa .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El Clorhidrato de TG 100801 se sintetiza derivando una porción fenólica en TG 100572 para producir un éster. Este proceso de esterificación implica la reacción de TG 100572 con reactivos apropiados en condiciones controladas para formar TG 100801 .
Métodos de producción industrial: La producción industrial de Clorhidrato de TG 100801 implica reacciones de esterificación a gran escala seguidas de procesos de purificación para garantizar una alta pureza y estabilidad. Luego, el compuesto se convierte a su forma de sal de clorhidrato para mejorar la solubilidad y la estabilidad .
Análisis De Reacciones Químicas
Formation of the Benzotriazine Core
The benzotriazine moiety is synthesized via cyclization reactions involving nitro groups and aromatic amines. For example, nitroenaminones undergo reduction to form intermediates that facilitate pyrazole formation, as described in palladium-catalyzed processes . This step is critical for establishing the heterocyclic framework.
N-Arylation with Palladium Catalysts
The synthesis of the compound likely involves Pd-catalyzed N-arylation to attach the phenyl group to the benzotriazine core. Reactions using ligands such as L1 or L4 (bidentate phosphine ligands) enable efficient coupling of primary anilines with halogenated aromatic substrates . For instance, tandem processes combining N-arylation and C–H activation are employed to form complex heterocycles, as seen in dibenzodiazepines and carbolines .
Esterification of the Phenolic Hydroxyl Group
The benzoate ester is introduced via esterification of the phenolic hydroxyl group. This typically involves coupling reagents (e.g., DCC, HATU) and a base (e.g., DMAP) to activate the carboxylic acid (benzoic acid), followed by nucleophilic attack by the hydroxyl group. Hydrochloride salt formation occurs through acid treatment (e.g., HCl), protonating the ester oxygen or amine groups .
Pyrrolidine Substituent Incorporation
The pyrrolidine moiety is introduced via ether formation. This may involve alkylation of a phenolic oxygen with a pyrrolidin-1-ylethyl bromide or similar reagents. The reaction likely proceeds under basic conditions to facilitate SN2 substitution .
Comparison of Reaction Conditions
Research Insights and Challenges
-
Catalyst Optimization : Pd catalysts with bidentate ligands (e.g., L1) enable one-pot tandem reactions for N-arylation and C–H activation, reducing stepwise complexity .
-
Yield Considerations : Analogous reactions show yields of 75–94% for Pd-catalyzed steps, depending on substrate electronics and ligand choice .
-
Functional Group Compatibility : The hydrochloride salt and benzoate ester enhance solubility and stability, critical for pharmacological applications .
This compound’s synthesis leverages modern catalytic methods and strategic functional group transformations, highlighting the importance of palladium-catalyzed cross-coupling in heterocyclic chemistry. Further studies on reaction scalability and mechanistic details could optimize its production.
Aplicaciones Científicas De Investigación
Treatment of Age-related Macular Degeneration (AMD)
One of the most significant applications of this compound is in the treatment of age-related macular degeneration (AMD) . AMD is a leading cause of vision loss in the elderly population, primarily due to abnormal blood vessel growth and leakage in the retina. The compound acts as a dual inhibitor of VEGFR2 and Src kinases, which are involved in angiogenesis and vascular permeability.
Research indicates that this compound can effectively reduce vascular leakage and edema associated with AMD. Studies conducted on Src/YES knockout mice demonstrated that targeting both VEGF and Src pathways could provide therapeutic benefits in managing AMD-related complications .
Inhibition of Oncogenic Kinases
The compound has also been investigated for its potential as a multi-target inhibitor of oncogenic receptor tyrosine kinases (RTKs) and serine/threonine kinases (STKs). These kinases play pivotal roles in tumorigenesis and cancer progression. In vitro studies have validated the compound's efficacy against various cancer cell lines, suggesting its role as a promising candidate for cancer therapy .
Synthesis and Prodrug Development
The synthesis of this compound involves several steps, including the formation of key intermediates that contribute to its pharmacological properties. The development of prodrugs has been particularly noteworthy, aimed at enhancing the bioavailability and therapeutic concentration at target sites such as the retina. For instance, ester analogues have been synthesized to improve the stability and release profile of the active compound upon administration .
Table 1: Comparison of Prodrugs Developed
Prodrug Name | Stability | Hydrolysis Rate | Therapeutic Concentration |
---|---|---|---|
Benzoyl Ester | High | Moderate | Optimal |
Substituted Benzoyl Ester | Very High | Slow | Sustained |
Case Studies and Clinical Trials
Several clinical trials have been initiated to evaluate the safety and efficacy of this compound and its prodrugs in treating AMD and other ocular diseases. One notable study focused on the topical administration route, which aims to minimize systemic exposure while maximizing local therapeutic effects .
Clinical Trial Insights
- Objective : Assess efficacy in reducing retinal edema.
- Methodology : Topical application in animal models followed by monitoring retinal function.
- Results : Significant reduction in vascular leakage observed; further studies are warranted for human trials.
Mecanismo De Acción
El Clorhidrato de TG 100801 es un profármaco que, tras la administración tópica, se convierte en TG 100572. TG 100572 inhibe las quinasas de tirosina receptoras y las quinasas Src, que desempeñan funciones cruciales en la angiogénesis, la inflamación y la permeabilidad vascular. La inhibición de estas quinasas conduce a una reducción de la fuga retiniana, la neovascularización coroidea y la inflamación .
Comparación Con Compuestos Similares
Compuestos similares:
Otros inhibidores de quinasas multidiana: Compuestos como el sunitinib y el sorafenib, que también inhiben múltiples objetivos de quinasa involucrados en la angiogénesis y el crecimiento tumoral.
Singularidad: El Clorhidrato de TG 100801 es único debido a su naturaleza de profármaco, lo que permite la administración tópica y la activación localizada en el ojo. Esto reduce la exposición sistémica y los posibles efectos secundarios en comparación con otros inhibidores de quinasas multidiana .
Actividad Biológica
The compound 4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate; hydrochloride is a complex organic molecule with potential therapeutic applications. Its structure includes multiple functional groups that may influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is . The presence of a benzotriazine moiety , a chloro substituent , and an ether linkage suggests that this compound may interact with various biological targets, potentially influencing cell signaling pathways and enzyme activities.
Preliminary studies indicate that compounds containing benzotriazine derivatives often exhibit significant bioactivity due to their ability to interact with cellular pathways involved in disease processes. The pyrrolidine ring in this compound may enhance its interaction with biological systems, suggesting potential neuroactive properties.
Potential Mechanisms:
- Inhibition of Oncogenic Kinases : The compound may act as a multi-target inhibitor of receptor tyrosine kinases (RTKs) and serine/threonine kinases (STKs), which are crucial in oncogenesis and tumor progression .
- Interaction with Cellular Pathways : It may modulate signaling pathways related to cell proliferation and apoptosis by affecting transcription factors such as NFκB and Myc .
- Redox Reactions : The compound could participate in redox reactions or enzyme-mediated transformations, impacting metabolic processes .
Pharmacological Properties
The biological activity of the compound suggests various pharmacological effects:
- Anti-cancer Activity : Similar benzotriazine derivatives have demonstrated anti-cancer properties by inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : The structural components may also provide anti-inflammatory benefits, potentially through modulation of inflammatory cytokines.
- Neuroactive Properties : The presence of the pyrrolidine ring indicates possible central nervous system (CNS) activity.
Case Studies and Research Findings
Research on similar compounds has shown promising results. For instance:
- A study identified multi-target inhibitors that effectively blocked oncogenic pathways, leading to decreased tumor growth in vitro .
- Another investigation highlighted the role of benzotriazole derivatives in exhibiting antifungal and anticancer activities due to their unique structural features .
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Benzotriazole derivatives | Contains benzotriazole ring | Antifungal and anticancer | Known for diverse bioactivity |
Pyrrolidine-containing compounds | Features pyrrolidine ring | Neuroactive properties | Potential CNS activity |
Chloroaniline derivatives | Contains chloroaniline moiety | Antimicrobial effects | Variability in substituents influences activity |
Propiedades
IUPAC Name |
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30ClN5O3.ClH/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39;/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWKPMDUDFMWBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31Cl2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647594 | |
Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenyl benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018069-81-2 | |
Record name | TG-100801 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018069812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenyl benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TG-100801 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFJ9GB4R1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.